tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a 4-oxo group, a phenyl substituent at position 1, and a tert-butyl carboxylate moiety at position 6. Its molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of 329.4 g/mol . This compound has garnered attention in medicinal chemistry due to its role as a DDR1 (Discoidin Domain Receptor 1) inhibitor, with demonstrated efficacy in reducing fibrosis and protecting renal function in preclinical models . Its crystal structure (PDB: 6FEW) bound to DDR1 highlights the importance of the spirocyclic core and phenyl group for target engagement .
Properties
IUPAC Name |
tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)20-11-9-18(10-12-20)15(22)19-13-21(18)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZRZNNKWZTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl ring and the nitrogen atoms in the spirocyclic core can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar triazaspiro structures exhibit significant anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. The specific application of tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate in anticancer therapy is still under investigation but shows promise based on its structural analogs.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Initial studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations allows it to be used in the development of more complex molecules.
Synthesis of Bioactive Compounds
This compound can be utilized in synthesizing other bioactive molecules through reactions such as nucleophilic substitutions or cyclization reactions. Its unique functional groups make it versatile for creating derivatives with enhanced biological activity.
Material Science Applications
The unique structural characteristics of this compound also open avenues in material science, particularly in the development of polymers and coatings.
Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. It may also impart additional functionalities such as antimicrobial properties to the resulting materials.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various spirocyclic compounds for their anticancer properties. The findings suggest that derivatives of triazaspiro compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Screening
In a screening program conducted by a pharmaceutical company, several derivatives of triazaspiro compounds were tested against common bacterial pathogens. Results showed that certain analogs demonstrated significant inhibitory effects on bacterial growth, positioning them as potential leads for new antibiotic development.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The phenyl ring and tert-butyl ester group may also play roles in modulating its activity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate with structurally related spirocyclic compounds:
Commercial and Research Utility
Biological Activity
tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS No. 865626-62-6) is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H23N3O3
- Molecular Weight : 329.39 g/mol
- Structure : The compound features a triazaspiro structure that contributes to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on different biological pathways.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
The proposed mechanism of action involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation. This is evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | |
| Cytotoxicity | MCF-7 | 20 | |
| Apoptosis Induction | A549 | 10 |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on HeLa Cells :
- Researchers observed a significant reduction in cell viability at concentrations above 10 µM.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
-
MCF-7 Breast Cancer Model :
- The compound demonstrated a potent inhibitory effect on cell growth.
- Western blot analysis revealed modulation of key signaling pathways associated with cell survival and apoptosis.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments are essential to determine safe dosage levels for potential therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate and its derivatives?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation via condensation reactions. For example, tert-butyl carbamate-protected intermediates are reacted with phenyl isocyanates or substituted amines under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Anhydrous potassium carbonate is often used as a base to facilitate alkylation or acylation steps . Key intermediates, such as 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane, are generated through cyclization reactions involving ethylenedioxybutane derivatives .
Q. How is the structural integrity of this spirocyclic compound validated in synthetic workflows?
- Methodological Answer : X-ray crystallography (e.g., PDB ID: 6FEW) and NMR spectroscopy are primary tools. For example, - and -NMR confirm the spirocyclic core by identifying characteristic peaks for the tert-butyl group (~1.4 ppm for ) and the carbonyl group (~170 ppm for ). High-resolution mass spectrometry (HRMS) and LC-MS further validate molecular weight and purity .
Q. What computational methods are used to predict the binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., Discovery Studio Visualizer) and density functional theory (DFT) calculations analyze steric and electronic interactions. Docking studies with DDR1 (Discoidin Domain Receptor 1) or PLD2 (Phospholipase D2) active sites reveal hydrogen bonding with key residues (e.g., Asp684 in DDR1) and hydrophobic interactions with the spirocyclic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
